N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(3-Chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 2. The sulfonamide group is attached to a 3-chloro-4-fluorophenyl moiety, which introduces electron-withdrawing effects that may enhance metabolic stability and influence intermolecular interactions.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-10(13)9(12)5-8/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKQUOMSZALQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.
Coupling Reactions: The compound can form new bonds with other aromatic or aliphatic groups through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and redox reactions, allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : It has shown promise as an enzyme inhibitor, particularly in disrupting cellular processes by binding to active sites of specific enzymes. This mechanism is crucial in the development of therapeutic agents targeting various diseases.
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative properties against cancer cells. For example, studies have highlighted its efficacy against colon cancer cells, demonstrating significant inhibition of cell growth at low concentrations (IC values around 0.39 µM for HCT116 cells) .
Medicine
The medical applications of this compound are particularly noteworthy:
- Anticancer Activity : this compound has been explored for its potential as an anticancer agent. It has been shown to inhibit key signaling pathways involved in cancer progression and has been tested against multiple cancer cell lines with promising results .
- Anti-inflammatory Properties : As part of the pyrazole class of compounds, it may also possess anti-inflammatory effects, similar to other pyrazole derivatives used clinically as non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies have documented the effectiveness of this compound in various research scenarios:
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes such as signal transduction, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide derivatives documented in patent literature. Below is a comparative analysis based on substituents, physicochemical properties, and inferred bioactivity.
Table 1: Comparative Structural and Physical Data
*Molecular weights calculated based on formula.
Key Observations:
Substituent Effects: The target compound’s 3-chloro-4-fluorophenyl group contrasts with the 3-fluorophenyl or 4-methoxyphenyl groups in analogs. Pyridinyl and chromenone moieties in analogs (e.g., ) introduce π-π stacking capabilities and planar rigidity, which are absent in the target compound.
Physicochemical Properties: The target’s lower molecular weight (~314.7 g/mol) compared to chromenone-containing analogs (~589–599 g/mol) suggests improved solubility and bioavailability.
Stereochemical Considerations :
- Enantiomerically pure analogs (e.g., ) highlight the importance of stereochemistry in optimizing activity, though the target compound lacks chiral centers.
Synthetic Routes: Cross-coupling reactions (e.g., Suzuki-Miyaura in ) are common for constructing pyrazolo-pyrimidine and chromenone scaffolds. The target compound may be synthesized via nucleophilic substitution or sulfonylation of the pyrazole core.
Research Findings and Implications
- Structural Insights : X-ray crystallography (using SHELX programs ) could resolve the target compound’s conformation, particularly the dihedral angle between the pyrazole and aryl rings, which affects binding to biological targets.
- Biological Activity : Sulfonamide derivatives often target enzymes like carbonic anhydrase or kinases. The trifluoromethyl group in 1251534-04-9 may enhance lipophilicity and blood-brain barrier penetration, whereas the target’s chloro-fluoro combination could favor peripheral activity.
- Thermal Stability: Higher melting points in chromenone-containing compounds (e.g., 242–245°C ) suggest greater crystalline stability compared to simpler pyrazole-sulfonamides.
Biological Activity
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, various biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a sulfonamide group and a chloro-fluoro phenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 303.74 g/mol. The unique substitutions on the pyrazole ring contribute to its biological activity.
This compound primarily exerts its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes. For instance, it has shown potential in inhibiting protein glycation and various kinases involved in cell proliferation.
- Antimicrobial Activity : It exhibits antimicrobial properties against several pathogens, suggesting its potential use in treating infections.
Antiproliferative Effects
Research indicates that this compound can inhibit the growth of cancer cells. A study demonstrated that derivatives of this compound showed significant antiproliferative activity against human cancer cell lines, including colon cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.01 µM to 0.39 µM, indicating potent activity against various cancer types .
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial properties. It was evaluated alongside other pyrazole derivatives for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives displayed MIC values as low as 0.22 to 0.25 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazole ring | Anticancer |
| N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | Pyrazolo[4,3]pyridine | Antimicrobial |
This compound is unique due to its specific structural features that enhance its reactivity and biological activity compared to similar compounds.
Case Studies
- Anticancer Research : A study examining the antiproliferative effects of pyrazole derivatives found that this compound exhibited significant cytotoxicity against U937 cells, with an IC50 value indicating effective inhibition without notable cytotoxicity .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against various bacterial strains, confirming its potential as a therapeutic agent in combating infections caused by resistant bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a pyrazole-sulfonyl chloride intermediate with 3-chloro-4-fluoroaniline under basic conditions (e.g., using NaH or EtN in anhydrous THF). Key steps include:
- Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water yields >95% purity.
- Analytical validation via H NMR (e.g., δ 2.45 ppm for methyl groups) and HPLC (retention time comparison with standards) ensures structural fidelity .
Q. How do the electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups on the phenyl ring increase electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attack. Computational studies (DFT calculations) show:
- Charge distribution : The sulfonyl group carries a partial positive charge (+0.32 e), making it susceptible to nucleophiles like amines or thiols.
- Steric effects : The 3-Cl and 4-F substituents create steric hindrance, favoring reactions at the less hindered pyrazole methyl groups.
- Experimental validation via kinetic studies (monitoring reaction rates with varying nucleophiles) confirms these predictions .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s solid-state structure?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths and angles, particularly the sulfonamide S–N bond (~1.63 Å) and dihedral angles between aromatic rings .
- Solid-state NMR : F NMR detects fluorine environments (e.g., δ -112 ppm for the 4-F substituent), while C CP/MAS confirms methyl group rigidity .
Advanced Research Questions
Q. How can contradictions in biological activity data across enzyme inhibition assays be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Strategies include:
- Standardized protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<1% v/v).
- Orthogonal assays : Validate IC values via fluorescence polarization (binding affinity) and functional cell-based assays (e.g., luciferase reporters).
- Data normalization : Adjust for nonspecific binding using control compounds with similar logP values (~2.8 for this sulfonamide) .
Q. What computational strategies predict the binding modes of this compound with kinase targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with the compound’s InChI key (e.g., HRIYWWSMECOIJK-UHFFFAOYSA-N) and kinase PDB structures (e.g., 3H6 for benzimidazole analogs). Focus on hydrogen bonding with catalytic lysine residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide–ATP binding pocket interaction. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?
- Methodological Answer :
- Degradation kinetics : Perform accelerated stability testing (40°C/75% RH for 4 weeks). HPLC-MS identifies degradation products (e.g., hydrolyzed sulfonamide at pH < 3).
- Formulation optimization : Use lyophilization with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility (from 0.2 mg/mL to 5 mg/mL) and stability. Validate via pharmacokinetic studies in rodent models .
Q. What strategies mitigate off-target effects in cellular assays due to the compound’s sulfonamide moiety?
- Methodological Answer :
- Selectivity screening : Profile against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Structural analogs : Synthesize derivatives replacing the sulfonamide with carboxamide or urea groups. Compare IC values to isolate moiety-specific effects.
- CRISPR knockouts : Validate target engagement using cell lines lacking the putative target kinase .
Data Contradiction Analysis
Q. Why do crystallographic data and computational models show divergent dihedral angles for the pyrazole–phenyl linkage?
- Methodological Answer :
- Crystal packing effects : X-ray structures may show angles distorted by intermolecular forces (e.g., π-stacking). Compare multiple crystal forms (polymorph screening).
- Gas-phase vs. solution dynamics : DFT calculations often assume vacuum conditions, whereas NMR (NOESY) in DMSO-d reveals solution-phase conformers. Use QM/MM hybrid methods for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
